2-Formylfuran-5-boronic acid
Description
Significance within Furan (B31954) Chemistry
Furan chemistry is a cornerstone of heterocyclic chemistry, with furan and its derivatives serving as essential precursors in the synthesis of a vast array of compounds. numberanalytics.com 2-Formylfuran-5-boronic acid holds particular importance within this field due to the combined reactivity of its functional groups. The furan ring itself imparts specific electronic and structural properties to molecules, while the formyl and boronic acid groups provide handles for diverse chemical reactions. cymitquimica.comchemimpex.com This allows for the construction of complex furan-containing architectures that are of interest in medicinal chemistry and materials science. chemimpex.comxdbiochems.com The presence of the boronic acid allows for facile introduction of the furan scaffold into larger molecules via powerful cross-coupling reactions. rsc.org
Role as a Bifunctional Organic Building Block
The primary utility of this compound lies in its role as a bifunctional organic building block. guidechem.comcymitquimica.com The aldehyde group can participate in a variety of reactions, such as condensations to form hydrazones, while the boronic acid functionality is a cornerstone of modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. nih.govfishersci.ca This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the furan ring and various aryl or vinyl partners, enabling the synthesis of complex biaryl and heteroaryl systems. fishersci.cachemicalbook.com The ability to selectively react one functional group while leaving the other intact for subsequent transformations makes it a highly strategic and versatile reagent in multistep syntheses. chemimpex.com
Historical Context of Boronic Acid Research
The history of boronic acids dates back to 1860 when Edward Frankland first reported the synthesis of ethylboronic acid. pharmiweb.comwikipedia.org However, it was the development of the Suzuki-Miyaura coupling reaction in the late 1970s and early 1980s that truly propelled boronic acids to the forefront of organic chemistry. wiley-vch.de This Nobel Prize-winning methodology provided a mild and highly efficient way to form carbon-carbon bonds, revolutionizing the synthesis of complex organic molecules. wiley-vch.de Initially, research focused on simpler aryl and alkyl boronic acids, but the field has since expanded to include a vast array of functionalized boronic acids, such as this compound, which offer enhanced synthetic utility. pharmiweb.comwiley-vch.de The unique ability of boronic acids to act as Lewis acids and form reversible covalent complexes with diols has also led to their use in sensors and other applications. chemimpex.comwikipedia.org
Current Research Landscape and Future Directions
The current research landscape for this compound is vibrant and expanding. It is actively being utilized in the synthesis of a wide range of biologically active molecules. For instance, it has been employed as a reactant in the synthesis of inhibitors for HIF-1 (Hypoxia-inducible factor 1), HIV-1 integrase, and epidermal growth factor receptors, as well as in the creation of disalicylic acid-furanyl derivatives that inhibit ephrin binding. fishersci.cachemicalbook.comsigmaaldrich.com Furthermore, its application extends to materials science, where it is used in the synthesis of π-extended heteroarylfuran systems and stable dye-sensitized solar cells. fishersci.cachemicalbook.com
Future research is likely to focus on several key areas. The development of new, more efficient synthetic routes to this compound and its derivatives will continue to be of interest. google.comgoogle.com There is also significant potential for its use in the discovery of novel therapeutic agents, particularly in the design of targeted therapies. chemimpex.comnih.gov The unique properties of the furan-boronic acid scaffold may also be exploited in the development of new materials with tailored electronic and optical properties. As our understanding of the reactivity and potential applications of this versatile building block grows, so too will its impact on various fields of chemical science. numberanalytics.com
Structure
2D Structure
Properties
IUPAC Name |
(5-formylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYQISLQJRRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370245 | |
| Record name | 2-Formylfuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27329-70-0 | |
| Record name | 2-Formylfuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formylfuran-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Formylfuran 5 Boronic Acid
Established Synthetic Pathways
The principal methods for preparing 2-formylfuran-5-boronic acid involve the creation of a carbon-boron bond at the C5 position of the furan (B31954) ring. This is typically achieved through metalation of a furan derivative followed by reaction with a boron electrophile. A key consideration in these syntheses is the management of the reactive formyl group. google.comdoi.org
A common and effective approach involves the deprotonation (metalation) of a furan ring at the C5 position to generate a potent furan-based nucleophile. This intermediate is then "trapped" by an electrophilic boron-containing reagent, typically a boric acid ester. This sequence results in the formation of the desired boronic acid after an acidic work-up. google.comgoogle.com However, the presence of the formyl group complicates this direct approach, as common metalating agents like organolithiums are highly nucleophilic and would readily attack the aldehyde. acs.org Therefore, these strategies are almost invariably performed on a furfural (B47365) derivative where the aldehyde has been protected. doi.org
Organolithium reagents are powerful bases and are widely used for the deprotonation of aromatic and heteroaromatic rings. wikipedia.org In the synthesis of this compound, alkyllithiums such as n-butyllithium (n-BuLi) or metal amides like lithium diisopropylamide (LDA) are employed to selectively remove a proton from the C5 position of a protected furan-2-carboxaldehyde derivative. google.comiust.ac.ir The high polarity of the carbon-lithium bond renders the carbon atom strongly nucleophilic and basic, facilitating the deprotonation of the furan ring, which is one of the earliest examples of aromatic ring metalation. wikipedia.orgiust.ac.ir
The reaction is typically carried out at very low temperatures, for instance, -40°C or below, to control reactivity and prevent side reactions. google.comgoogle.com The choice of organolithium reagent and reaction conditions can influence the efficiency of the metalation step. For example, some methods describe the use of n-BuLi in ether, while others employ LDA in solvents like tetrahydrofuran (B95107) (THF). chemicalbook.comgoogle.comgoogle.com The resulting (furan-2-yl)lithium species is a key intermediate that is immediately treated with an electrophile to form the carbon-boron bond. doi.org
While organolithium reagents are more common for this specific synthesis, Grignard reagents (organomagnesium compounds) represent another class of organometallics used for forming carbon-boron bonds. nih.govnih.gov The general principle involves reacting a Grignard reagent with a boron electrophile. However, the direct reaction of Grignard reagents with standard boron sources like trialkylborates can be problematic, often leading to a mixture of products from multiple additions of the Grignard reagent to the boron center. google.com This lack of selectivity can complicate the synthesis and purification of the desired boronic acid. Consequently, the use of Grignard reagents for the direct synthesis of this compound is less frequently reported in comparison to organolithium-based methods.
Boric acid esters, such as trialkyl borates, are essential electrophiles in the synthesis of boronic acids from organometallic intermediates. wiley-vch.de Once the furan ring is metalated by an organolithium reagent, a boric acid ester is added to the reaction mixture. The electron-deficient boron atom of the ester is readily attacked by the nucleophilic carbanionic furan species. nih.gov This step forms a borate (B1201080) complex, which, upon acidic work-up (hydrolysis), yields the final boronic acid product. google.comgoogle.com
Commonly used boric acid esters for this purpose include trimethylborate, triisopropylborate, and tributyl borate. google.comgoogle.com The selection of the specific ester can impact reaction conditions and outcomes. For instance, one documented synthesis involves metalating furfural diethyl acetal (B89532) with butyl lithium and subsequently trapping the lithiated intermediate with trimethylborate. google.com Another preparation describes the use of triisopropylborate with the same lithiated furan derivative. google.com
| Metalating Agent | Boric Acid Ester | Starting Material | Reported Yield | Reference |
|---|---|---|---|---|
| n-Butyllithium | Trimethylborate | Furfuraldiethylacetal | 26% | google.com |
| n-Butyllithium | Triisopropylborate | Protected Furfural | Not Isolated | google.com |
| Lithium Diisopropylamide (LDA) | Triisopropylborate | Furfuraldiethylacetal | 75% | chemicalbook.comgoogle.com |
The high reactivity of the formyl group towards nucleophiles like organolithium reagents makes its protection a crucial step in the synthetic sequence. acs.org Attempting to directly metalate 2-furaldehyde would result in the organometallic reagent adding to the carbonyl carbon rather than deprotonating the furan ring. Therefore, the aldehyde functionality is temporarily converted into a less reactive group that is stable to the strongly basic and nucleophilic conditions of the metalation step. google.comdoi.org
The most common strategy for protecting the formyl group in this context is its conversion to an acetal. doi.org This is typically achieved by reacting 2-furaldehyde with an alcohol or a diol under acidic conditions. The resulting acetal is stable under the basic conditions required for metalation but can be easily hydrolyzed back to the aldehyde during the acidic work-up phase of the reaction. acs.org
Common protecting groups include the diethyl acetal, formed using ethanol, and cyclic acetals, such as the ethylene (B1197577) acetal, formed using ethylene glycol. doi.org Cyclic acetals are often favored due to their increased stability. acs.org For example, a well-documented preparative method involves the metalation of the diethyl or ethylene acetal of furfural with n-BuLi, followed by trapping with a trialkylborate and subsequent aqueous workup, which also serves to deprotect the acetal and reveal the formyl group. doi.org This integrated protection-metalation-deprotection strategy allows for a streamlined synthesis of the target molecule, this compound. google.com
Strategies Involving Protected Furfural Derivatives
Subsequent Metalation and Borate Addition
A prevalent method for synthesizing this compound involves a metalation step followed by the addition of a borate ester. google.comgoogle.com This strategy typically begins with a furan derivative where the reactive aldehyde group is protected, commonly as a diethyl acetal, to prevent side reactions. google.comdoi.org The protected furan is then treated with a strong base, such as an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the carbon atom at the 5-position, creating a lithiated furan intermediate. google.comgoogle.com
This highly reactive intermediate is then quenched by the addition of a trialkyl borate, for instance, triisopropyl borate or trimethyl borate. google.comgoogle.com The final step involves an acidic workup, which hydrolyzes the borate ester and removes the protecting group from the formyl functionality, yielding the desired this compound. google.com A notable synthesis achieved a 75% yield of an off-white product by adding an LDA solution to a mixture of 2-(diethoxymethyl)furan (B84415) and triisopropyl borate at a controlled temperature of -10 °C to 0 °C, followed by an acidic quench with hydrochloric acid. chemicalbook.com
| Starting Material | Base | Borate Ester | Yield | Reference |
| 2-(diethoxymethyl)furan | Lithium diisopropylamide (LDA) | Triisopropyl borate | 75% | chemicalbook.com |
| Furfuraldiethylacetal | n-Butyllithium | Trimethylborate | 26% | google.comgoogle.com |
| 2-Furaldehyde diethylacetal | Methyllithium | Tributyl borate | Not specified | google.com |
Synthesis from Halogenated Furan Precursors
An alternative route to this compound utilizes halogenated furan precursors. This method involves a halogen-metal exchange followed by borylation. One documented procedure starts with 2-formyl-5-bromofuran. google.comgoogle.com The bromo-substituted furan is metalated using butyl lithium, which selectively replaces the bromine atom with lithium. The resulting lithiated species is then reacted with an n-butylborate. Subsequent acidic work-up furnishes this compound. google.comgoogle.com This particular pathway has been reported to produce white crystals of the final product with a yield of 15%. google.comgoogle.com
| Halogenated Precursor | Metalating Agent | Borate Source | Yield | Reference |
| 2-Formyl-5-bromofuran | Butyllithium (B86547) | n-Butylborate | 15% | google.comgoogle.com |
Advanced Synthetic Approaches and Innovations
Efforts to improve the synthesis of this compound have focused on increasing efficiency, yield, and purity, while simplifying reaction procedures. These advanced approaches aim to overcome challenges associated with traditional methods, such as the need for very low temperatures and tedious workups. google.com
One-Pot Synthesis Techniques
One-pot syntheses offer a streamlined approach by performing multiple reaction steps in a single vessel without isolating intermediates. This can significantly improve efficiency and reduce waste. In the context of furan boronic acids, a practical one-pot synthesis has been described for 5-aryl-2-furaldehydes, which proceeds via a palladium-mediated Suzuki coupling. This process utilizes in situ generated 5-(diethoxymethyl)-2-furylboronic acid, highlighting the potential for generating the boronic acid and using it directly in a subsequent transformation without the need for isolation. google.comgoogle.com Although this example focuses on a derivative, the principle demonstrates an advanced strategy that can enhance the utility of the boronic acid synthesis.
Palladium-Mediated Methods
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. While this compound is frequently used as a substrate in palladium-catalyzed reactions like the Suzuki coupling, palladium-mediated methods can also be employed for its synthesis. google.com General palladium-catalyzed methods have been developed for the direct synthesis of arylboronic acids from aryl chlorides using reagents like tetrahydroxydiboron. nih.gov These methods offer a simplified and efficient route to various boronic acids and can be extended to heteroaromatic systems, representing a potential advanced approach for the synthesis of this compound from a suitable halogenated furan precursor. nih.gov
Optimization of Reaction Conditions for Improved Yield and Purity
Optimizing reaction conditions is crucial for developing robust and scalable synthetic protocols for this compound. Key parameters that are often adjusted include temperature, solvent, and the nature of the reactants. The goal is to maximize the yield and purity of the final product while ensuring the stability of the compound, which can sometimes decompose if prepared by unoptimized methods. google.com
Temperature Control in Synthetic Protocols
Temperature is a critical factor in the synthesis of this compound, particularly during the metalation and workup stages. google.comgoogle.com The metalation step, where the furan ring is deprotonated, is highly exothermic and is typically carried out at very low temperatures to prevent side reactions and decomposition.
Reported temperature ranges for the addition of the base (e.g., LDA or butyllithium) vary, with optimal conditions often between -20 °C and 0 °C. google.comgoogle.com Some protocols even call for temperatures as low as -40 °C. google.comgoogle.com Maintaining the temperature in the range of -10 °C to 0 °C during the addition of LDA has been shown to be effective. google.comchemicalbook.com The subsequent acidic workup also requires temperature control, with a preferred range of 10 °C to 50 °C, to ensure the stable formation and isolation of the boronic acid. google.comgoogle.com Careful management of the temperature profile throughout the reaction is essential for achieving high yields and purity. google.com
| Reaction Step | Temperature Range | Preferred Range | Reference |
| Base Addition (Metalation) | -100 °C to 30 °C | -20 °C to 0 °C | google.comgoogle.com |
| Acidic Workup | -10 °C to 70 °C | 10 °C to 50 °C | google.comgoogle.com |
Role of Solvents in Reaction Efficiency
The synthesis of this compound involves a metalation reaction followed by quenching with a boric acid ester. The choice of solvent is crucial in this process, influencing the solubility of reactants and the stability of the reactive intermediates. While detailed comparative studies on reaction efficiency across different solvents are not extensively documented in the provided literature, specific solvents are noted for their utility in the synthetic pathway.
Ethereal solvents are commonly employed. For instance, the metalation of furfuraldiethylacetal with butyllithium has been successfully carried out in ether. google.comgoogle.com Other suitable solvents for the reaction mixture include tetrahydrofuran (THF), 1,2-dimethoxyethane (B42094) (DME), and 1,4-dioxane, which can be used individually or as mixtures. google.com The selection of these aprotic ethereal solvents is typical for reactions involving organolithium reagents, as they can solvate the lithium cation, thereby enhancing the reactivity of the base.
The compound itself exhibits solubility in a range of solvents, which is more relevant for purification and subsequent reactions. doi.org These include aqueous n-butanol, aqueous ethanol, dimethylacetamide (DMA), dimethylformamide (DMF), isopropanol, and toluene. doi.org
Table 1: Solvents Used in the Synthesis of this compound
| Solvent | Role in Synthesis | Reference |
| Ether | Reaction solvent for metalation | google.comgoogle.com |
| Tetrahydrofuran (THF) | Optional reaction solvent | google.com |
| 1,2-Dimethoxyethane (DME) | Optional reaction solvent | google.com |
| 1,4-Dioxane | Optional reaction solvent | google.com |
Acidic Work-up and Isolation Procedures
Following the borylation step, an acidic work-up is essential to hydrolyze the borate ester intermediate and precipitate the desired boronic acid. google.comgoogle.com This procedure can be performed by adding the reaction mixture to an acid or, alternatively, adding an acid to the reaction mixture. google.com
The work-up is conducted using an aqueous acid. google.com Several acids are suitable for this purpose, including hydrochloric acid, sulfuric acid, citric acid, acetic acid, and formic acid, or mixtures thereof. google.comgoogle.com The temperature during the acidic work-up is a key parameter and is typically controlled within a range of -20°C to 70°C. google.com Preferred temperature ranges are between 0°C and 60°C, with a more specific range of 10°C to 50°C being most preferred. google.comgoogle.com In one documented procedure, the reaction mixture was transferred to precooled aqueous hydrochloric acid while ensuring the temperature did not exceed 30°C. google.com
Once the this compound has precipitated, it is isolated from the reaction mixture. google.comgoogle.com Standard laboratory techniques are employed for this separation, primarily filtration. google.comgoogle.com Other methods such as centrifugation and crystallization can also be utilized for the isolation of the crude product. google.comgoogle.com The isolated solid, often a tan slurry, is then typically washed, for example with cold water, before drying. chemicalbook.com
Table 2: Summary of Acidic Work-up and Isolation Conditions
| Parameter | Details | Reference |
| Acids Used | Hydrochloric acid, sulfuric acid, citric acid, acetic acid, formic acid | google.comgoogle.com |
| Temperature Range | -20°C to 70°C (Preferred: 10°C to 50°C) | google.comgoogle.com |
| Isolation Methods | Filtration, Centrifugation, Crystallization | google.comgoogle.com |
Recrystallization for Enhanced Purity
After initial isolation, the crude this compound can be further purified to remove residual impurities. google.comgoogle.com Recrystallization is a highly effective method for achieving enhanced purity, yielding the product as a white crystalline solid. google.com
The choice of solvent is critical for successful recrystallization. Polar solvents are generally preferred for this purpose. google.comgoogle.com Specifically, a mixture of acetonitrile (B52724) and water has been shown to be an effective solvent system. google.comgoogle.com Purification can also be achieved by acid-promoted precipitation from an aqueous solution or by recrystallization from water alone. doi.org
A specific, high-yield recrystallization procedure has been described:
A slurry of 130 g of crude this compound is prepared in 900 mL of acetonitrile and 400 mL of water. google.com
The mixture is heated to reflux, at which point all the solids dissolve, forming a dark solution. google.com
The solution is then cooled overnight to 0°C, allowing the purified product to crystallize. google.com
The resulting slurry is filtered, and the collected solid is washed with 100 mL of acetonitrile. google.com
After drying, this process yields 116.7 g of this compound as a white crystalline solid, corresponding to a 90% recovery yield. google.com
Table 3: Recrystallization Parameters for this compound
| Parameter | Details | Reference |
| Purpose | Enhance purity of the final product | google.comgoogle.com |
| Preferred Solvents | Polar solvents; Acetonitrile, Water, and mixtures thereof | google.comgoogle.com |
| Example Yield | 90% recovery | google.com |
| Final Product Form | White crystalline solid | google.com |
Reactivity and Reaction Mechanisms of 2 Formylfuran 5 Boronic Acid
Fundamental Reaction Types
2-Formylfuran-5-boronic acid is a versatile bifunctional reagent that participates in a variety of chemical transformations. cymitquimica.comchemicalbook.com Its reactivity is primarily centered around the boronic acid and formyl functional groups. The boronic acid moiety makes it a key participant in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. xdbiochems.comgoogle.com The aldehyde group can undergo typical aldehyde reactions, and its presence offers a site for further synthetic modifications. cymitquimica.comchemicalbook.com
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. This compound is a valuable building block in this context, primarily due to the reactivity of its boronic acid group in palladium-catalyzed transformations. xdbiochems.comgoogle.com
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. google.comrsc.org This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. google.comresearchgate.net this compound serves as the organoboron component in these reactions, coupling with various aryl and vinyl halides. xdbiochems.comgoogle.com
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Reactant in Suzuki Coupling with Aryl Bromides
This compound is frequently employed as a reactant in Suzuki-Miyaura coupling reactions with aryl bromides. nih.gov This includes reactions with both activated and deactivated aryl bromides. The coupling with aryl bromides provides a direct route to 5-aryl-2-furaldehydes, which are important intermediates in the synthesis of various organic molecules. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. google.comnih.gov Studies have shown that even sterically hindered aryl bromides can be successfully coupled with this compound under optimized conditions. diva-portal.orgrecercat.cat
Reactant in Suzuki Coupling with Aryl Chlorides
While aryl bromides are common coupling partners, this compound also participates in Suzuki-Miyaura coupling with activated aryl chlorides. Aryl chlorides are often more challenging substrates for Suzuki coupling than the corresponding bromides or iodides due to the strength of the C-Cl bond. However, the use of specialized catalyst systems, often employing electron-rich and bulky phosphine (B1218219) ligands, allows for the efficient coupling of this compound with these less reactive partners. nih.gov
Role in the Synthesis of Biaryls
A primary application of this compound in Suzuki-Miyaura coupling is the synthesis of biaryls. google.comresearchgate.net By coupling with a variety of aryl halides, a diverse range of biaryl compounds containing a formyl-substituted furan (B31954) ring can be accessed. diva-portal.orgrecercat.cat These structures are of interest in medicinal chemistry and materials science. The Suzuki-Miyaura reaction offers a powerful and flexible method for constructing these complex molecular architectures. google.comrsc.org For instance, highly functionalized biaryls have been successfully synthesized through the Suzuki-Miyaura cross-coupling reaction catalyzed by palladium nanoparticles supported on a functionalized mesoporous metal-organic framework (MOF). recercat.cat
Stereocontrolled Synthesis of Stilbene (B7821643) Derivatives
While direct participation of this compound in the synthesis of stilbene derivatives is not extensively documented in the provided context, a related study describes a general procedure for the stereocontrolled synthesis of (E)-stilbene derivatives. This is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (E)-2-phenylethenylboronic acid pinacol (B44631) ester with aryl bromides. This highlights the utility of the Suzuki-Miyaura reaction, a class of reactions where this compound is a key player, in controlling stereochemistry.
Chan-Evans-Lam Coupling
The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds, from arylboronic acids. google.comcymitquimica.com This reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. google.com The general mechanism involves the formation of a copper-aryl complex, followed by the interaction with an amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate yields the desired arylated product. google.com The reaction can often be performed at room temperature and is open to the air, adding to its practical advantages. google.com
While the CEL coupling is a versatile method for the N-arylation and O-arylation of a wide range of substrates, including imidazoles, amines, and phenols, with arylboronic acids, its application with heteroarylboronic acids like this compound has been a subject of investigation. cymitquimica.comrsc.orguobasrah.edu.iq For instance, studies on the N-arylation of 2-imidazolines and 2-nitroimidazole (B3424786) with various arylboronic acids have demonstrated the broad scope of this reaction. rsc.orguobasrah.edu.iq However, research involving borylation of furfural (B47365) derivatives has indicated that subsequent Chan-Evans-Lam coupling catalyzed by copper on these furan-boron platforms can be unsuccessful. nih.gov This suggests that the specific electronic and steric properties of the this compound substrate can influence the outcome of the CEL coupling.
Covalent Bond Formation with Diols
A characteristic reaction of boronic acids, including this compound, is the reversible covalent-bond formation with diols to form boronate esters. pearson.com This reaction is particularly efficient with 1,2- and 1,3-diols. The boronic acid acts as a Lewis acid, interacting with the diol in an aqueous solution to form a stable cyclic boronate ester. pearson.com This esterification is a rapid and reversible process, with the equilibrium being sensitive to factors such as the pH of the solution, the pKa of the boronic acid and the diol, and the steric and electronic nature of both reactants. pearson.com
The formation of the boronate ester is generally more favorable at higher pH values, where the boronic acid exists in its more reactive tetrahedral boronate ion form. pearson.com The unique ability to form these stable complexes has led to the use of boronic acid-containing compounds in the development of sensors for saccharides, which possess the necessary diol functionality. pearson.com
Reactions Involving the Formyl Group
The aldehyde (formyl) group at the C2 position of the furan ring provides a reactive site for a variety of classical carbonyl transformations.
Condensation Reactions
The formyl group of this compound readily undergoes condensation reactions with compounds containing active methylene (B1212753) groups, such as in the Knoevenagel condensation. This reaction is a fundamental carbon-carbon bond-forming method used to synthesize α,β-unsaturated compounds. libretexts.org The reaction is typically catalyzed by a weak base and involves the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the unsaturated product. libretexts.org For example, this compound has been used in Knoevenagel condensations with N-substituted rhodanines in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine (B32323) to produce a series of furan derivatives.
Another important condensation reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes. This reaction involves the use of a phosphorus ylide (Wittig reagent), which acts as a nucleophile and attacks the formyl group. The resulting intermediate, a betaine, collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the alkene and a stable triphenylphosphine (B44618) oxide. The Wittig reaction is highly versatile and allows for the formation of a double bond at a specific location. While general for aldehydes, specific studies detailing the Wittig reaction with this compound demonstrate its utility in synthesizing more complex molecules. The presence of furan rings on the phosphorus atom in the ylide has been shown to improve the (Z)-selectivity of the alkene product.
Table 1: Examples of Condensation Reactions with this compound
| Reaction Type | Reactant | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Knoevenagel | N-substituted rhodanine (B49660) | 2,2,6,6-tetramethylpiperidine | 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans | |
| Wittig | Phosphorus ylide | Base (e.g., n-BuLi) | Substituted alkenes |
Oxidation Reactions
The formyl group of this compound can be oxidized to a carboxylic acid group. This transformation can be achieved using various oxidizing agents. For instance, in a related compound, 4-(5-formylfuran-2-yl)-2-hydroxybenzoic acid, the formyl group can be oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. This reaction converts the aldehyde into a higher oxidation state, yielding 5-carboxy-2-furanboronic acid, a trifunctional molecule with potential for further synthetic elaboration.
Reduction Reactions
Conversely, the formyl group can be reduced to a hydroxymethyl (alcohol) group. This reduction can be accomplished using a variety of reducing agents. A common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). In the case of 4-(5-formylfuran-2-yl)-2-hydroxybenzoic acid, the formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction provides access to 5-(hydroxymethyl)furan-2-boronic acid, another versatile building block. A specific example is the reductive amination of 5-[4-(tetrahydro-2H-pyran-2-yloxy)quinazoline-6-yl]furan-2-carbaldehyde with 2-(methylsulfonyl)ethanamine using sodium triacetoxyborohydride (B8407120) as the reducing agent.
Substitution Reactions
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The positions on the furan ring are not equivalent, with the C2 and C5 positions (α-positions) being more reactive towards electrophiles than the C3 and C4 positions (β-positions).
In this compound, both α-positions are substituted. The formyl group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Similarly, the boronic acid group is also electron-withdrawing. Therefore, any electrophilic substitution would be expected to occur at the less deactivated available positions, C3 or C4. The directing influence of an electron-withdrawing substituent at the C2 position of a furan ring typically directs incoming electrophiles to the C4 position. uobasrah.edu.iq The presence of a second electron-withdrawing group at C5 would further influence this regioselectivity.
While the furan ring itself is generally not susceptible to nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups can, in some cases, facilitate such reactions. However, for this compound, reactions at the boronic acid or formyl group are more common synthetic pathways.
Mechanistic Investigations of Key Reactions
The reactivity of this compound is centrally defined by its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Understanding the mechanistic details of these transformations is crucial for optimizing reaction conditions and maximizing product yields.
Palladium-Catalyzed Transmetalation Pathways
Transmetalation is the pivotal step in the Suzuki-Miyaura catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium(II) center. wikipedia.org This process regenerates the palladium catalyst and forms the new carbon-carbon bond upon reductive elimination. wikipedia.org For boronic acids like this compound, two primary pathways for transmetalation are generally considered: the boronate pathway and the oxo-palladium pathway. rsc.orgcymitquimica.com
The Boronate Pathway: In this mechanism, the boronic acid first reacts with a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic, tetra-coordinate boronate species (e.g., [R-B(OH)₃]⁻). cymitquimica.comnih.gov This activated boronate then reacts directly with the palladium(II) halide complex (LₙPd(Ar)X), displacing the halide and transferring the furan group to the palladium center. wikipedia.orgnih.gov This pathway is often favored in homogeneous basic media. rsc.org
The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a more electrophilic palladium-hydroxo (LₙPd(Ar)OH) or palladium-alkoxo species. rsc.orgcymitquimica.com This species then reacts with the neutral, tri-coordinate boronic acid. rsc.org Kinetic studies have suggested that for many boronic acids, this pathway can be faster than the boronate pathway, particularly in biphasic reaction media where the concentration of the unreactive trihydroxyboronate in the organic phase is limited. rsc.org
The operative pathway for this compound depends on specific reaction conditions, including the base, solvent system, and ligands used. The electron-withdrawing nature of the formyl group can influence the acidity and nucleophilicity of the boron species, thereby affecting the kinetics of each pathway.
Influence of Lewis Acidity on Reactivity
Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the boron atom. nih.gov The Lewis acidity of this compound plays a significant role in its reactivity. The electron-withdrawing formyl group increases the Lewis acidity of the boron center compared to unsubstituted furanboronic acid. This enhanced acidity facilitates the coordination of Lewis bases, such as hydroxide ions, to form the tetrahedral boronate complex required for the boronate transmetalation pathway. rsc.orgfishersci.com
However, the reactivity of boronic acids is a delicate balance. While increased Lewis acidity can promote the formation of the reactive boronate, it can also render the C-B bond more susceptible to cleavage through side reactions. Boronic esters, such as the pinacol or MIDA (N-methyliminodiacetic acid) esters of this compound, are generally less Lewis acidic than the parent boronic acid. rsc.org This is because the oxygen lone pairs of the diol group conjugate with the empty boron p-orbital, reducing its electron deficiency. rsc.org Consequently, boronic esters are typically less reactive in transmetalation but exhibit greater stability towards side reactions. rsc.org This property is often exploited in "slow-release" strategies to control the concentration of the active boronic acid in the reaction mixture. researchgate.netwikipedia.org
Side Reactions and Their Mitigation in Synthesis
In the application of this compound in synthesis, several competing side reactions can occur, which may lower the yield of the desired cross-coupled product. rsc.org The furan ring, particularly when substituted with an electron-withdrawing group, makes this compound susceptible to certain degradation pathways.
Protodeboronation
Protodeboronation is a common and often problematic side reaction in Suzuki-Miyaura couplings, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org For this compound, this would result in the formation of 2-furaldehyde. Heteroarylboronic acids are particularly prone to this reaction. rsc.orgwiley.com The process can be catalyzed by acid or base. rsc.orgwikipedia.org The base-catalyzed pathway is highly relevant under typical Suzuki-Miyaura conditions. rsc.org The instability of 2-heteroaryl boronic acids, such as 2-furanylboronic acid, is well-documented; for instance, 2-furanylboronic acid was reported to lose 90% of its activity after 15 days of storage at room temperature due to degradation. rsc.org
Mitigation Strategies:
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA boronate, is a primary strategy. rsc.orgwiley.com These esters act as "slow-release" reservoirs, hydrolyzing under the reaction conditions to provide a low, steady concentration of the active boronic acid. researchgate.netwikipedia.org This minimizes the opportunity for protodeboronation to occur. rsc.org
Anhydrous Conditions: Employing anhydrous conditions with boronic esters can circumvent protodeboronation by enabling direct transmetalation of the ester without prior hydrolysis to the vulnerable boronic acid. wiley.com
Optimized Catalyst Systems: Using highly active palladium catalysts can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process. wiley.com
Oxidation
Boronic acids are susceptible to oxidation, which converts the C-B bond into a C-O bond, yielding a hydroxyl group (a phenol (B47542) in the case of arylboronic acids). rsc.org For this compound, this would lead to the formation of 5-formyl-2-hydroxyfuran. This side reaction is often mediated by peroxide impurities that can form in ethereal solvents like THF or dioxane upon exposure to air. rsc.orgoakwoodchemical.com The mechanism involves the attack of a peroxide anion on the boron atom, followed by a 1,2-migration of the furan group from the boron to the oxygen atom. pnas.orgrsc.org
Mitigation Strategies:
Solvent Purification: Using freshly distilled solvents to remove peroxide impurities is a common preventative measure. rsc.org
Use of Stabilizers: The addition of radical inhibitors such as Butylhydroxytoluene (BHT) can suppress peroxide formation. rsc.orgrsc.org
Inert Atmosphere: Conducting reactions under a nitrogen or argon atmosphere minimizes contact with oxygen, thereby reducing both peroxide formation in the solvent and direct oxidation pathways. researchgate.net
Stable Boron Reagents: Forming boralactones, where an intramolecular carboxyl group coordinates to the boron, has been shown to dramatically increase oxidative stability by diminishing electron density on the boron. pnas.orgnih.gov
Palladium-Catalyzed Homocoupling
Palladium-catalyzed homocoupling is another side reaction that results in the dimerization of the boronic acid, producing 5,5'-bis(2-furaldehyde). This can occur via two main mechanisms. rsc.orgyonedalabs.com The first involves the reductive activation of a Pd(II) precatalyst to the active Pd(0) species, where two molecules of the boronic acid are consumed to form the dimer. rsc.orgyonedalabs.com The second is a Pd(II)-mediated oxidative homocoupling, which is often promoted by the presence of oxygen. researchgate.netyonedalabs.com
Mitigation Strategies:
Thorough Degassing: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas (like nitrogen or argon) before adding the catalyst can significantly suppress homocoupling. researchgate.netacs.org
Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can circumvent the need for reductive activation, though these catalysts can be sensitive to air. yonedalabs.com
Addition of Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture, thereby inhibiting the Pd(II)-mediated homocoupling pathway. researchgate.netacs.org
Table 1: Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Product from this compound | Common Causes | Mitigation Strategies |
|---|---|---|---|
| Protodeboronation | 2-Furaldehyde | Acidic or basic conditions, water, inherent instability of heteroaryl C-B bond | Use stable boronic esters (pinacol, MIDA); employ "slow-release" conditions; use highly active catalysts. rsc.orgresearchgate.netwikipedia.orgwiley.com |
| Oxidation | 5-Formyl-2-hydroxyfuran | Peroxides in solvents, reactive oxygen species | Use freshly distilled solvents; add stabilizers (e.g., BHT); maintain an inert atmosphere. rsc.orgrsc.org |
| Homocoupling | 5,5'-Bis(2-furaldehyde) | Reductive activation of Pd(II) precatalysts; presence of oxygen | Thoroughly degas reaction mixture; use Pd(0) sources; add mild reducing agents (e.g., potassium formate). researchgate.netyonedalabs.comacs.org |
Applications in Organic Synthesis and Medicinal Chemistry
Advanced Organic Synthesis
In the realm of organic synthesis, 2-Formylfuran-5-boronic acid is prized for its ability to participate in a variety of chemical reactions, most notably palladium-catalyzed cross-coupling reactions. xdbiochems.comcymitquimica.com This reactivity is fundamental to its role in constructing elaborate organic structures.
This compound serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. guidechem.comchemimpex.com The boronic acid functional group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. xdbiochems.com This allows for the furan (B31954) ring to be efficiently coupled with various aryl or vinyl halides, providing a pathway to intricate molecular structures that would be otherwise difficult to assemble. xdbiochems.com The compound's unique structure and reactivity make it a key component for chemists aiming to enhance the efficiency of synthesizing complex targets. chemimpex.com
The compound is frequently employed as a bifunctional reagent for the synthesis of π-extended heteroarylfuran systems. cymitquimica.comchemicalbook.comfishersci.ca These systems are of interest for their electronic and photophysical properties. In a typical application, this compound reacts cleanly with a range of heteroaryl bromides under Suzuki-Miyaura conditions. researchgate.net This reaction yields 2-formyl-5-heteroarylfuran derivatives, which can be further modified, for example, through Wittig olefination reactions to create even more complex conjugated systems. researchgate.net
The capacity of this compound to facilitate cross-coupling reactions enables the construction of complex and novel molecular architectures. chemimpex.com Researchers have utilized this compound as a key component in synthesizing larger, well-defined structures, such as furan-containing aromatic esters. Although some attempts to create certain structures like C3-symmetric star-shaped molecules via Suzuki-Miyaura coupling with FFBA were not successful, its utility in other complex constructions is well-established. acs.org The dual functionality of the aldehyde and boronic acid groups provides multiple reaction sites for sequential or orthogonal chemical modifications, paving the way for diverse and sophisticated molecular designs. cymitquimica.com
This compound is a logical precursor for the synthesis of 5'-Formyl-[2,2'-bifuran]-5-carboxylic acid. Synthetic strategies can be designed based on analogous bifuran systems. A common approach involves the Suzuki-Miyaura cross-coupling reaction, where an appropriately substituted bromofuran ester or acid is coupled with a furan boronic acid derivative. Specifically, the synthesis could involve the coupling of this compound with a suitable 5-bromofuran-2-carboxylic acid derivative to form the central 2,2'-bifuran (B1329537) backbone, directly incorporating the required formyl and carboxylic acid functionalities. vulcanchem.com
Medicinal Chemistry
In medicinal chemistry, the structural motifs accessible from this compound are highly valuable. The furan ring is a common scaffold in many biologically active compounds, and the ability to readily functionalize it makes FFBA a key starting material. xdbiochems.comchemimpex.com
This compound is a crucial reactant in the synthesis of a variety of biologically active molecules, making it a valuable tool in the design of novel drug candidates. chemimpex.comchemicalbook.comfishersci.ca Its unique boronic acid functionality can be leveraged to develop targeted therapeutic agents. chemimpex.com Researchers have successfully incorporated this building block into synthetic pathways for several classes of potential inhibitors targeting various diseases. fishersci.casigmaaldrich.com Its application is particularly noted in cancer research and for the development of targeted drug delivery systems. chemimpex.com
The table below details some of the specific classes of biologically active molecules synthesized using this compound as a key reactant.
| Target Class of Inhibitor | Therapeutic Area | Reference |
| HIF-1 (Hypoxia-inducible factor 1) inhibitors | Cancer | fishersci.casigmaaldrich.com |
| Ephrin binding inhibitors | Cancer, Neurological Disorders | fishersci.casigmaaldrich.com |
| HIV-1 Integrase inhibitors | HIV/AIDS | fishersci.casigmaaldrich.com |
| Epidermal Growth Factor Receptor (EGFR) inhibitors | Cancer | fishersci.casigmaaldrich.com |
Synthesis of Biologically Active Molecules
The strategic placement of a formyl group and a boronic acid on the furan ring makes this compound a highly valuable reagent in the synthesis of molecules with significant biological activities. Its utility has been demonstrated in the creation of various classes of inhibitors targeting key proteins involved in a multitude of disease pathways.
HIF-1 Inhibitors
Hypoxia-inducible factor-1 (HIF-1) is a crucial transcription factor in cellular adaptation to low oxygen levels and is a key target in cancer therapy. The synthesis of potent HIF-1α inhibitors has been achieved utilizing this compound. In one such example, a 1-benzyl indazole derivative, known as YC-1, has been the basis for developing new inhibitors. koreascience.kr A derivative of YC-1 containing a difluorobenzyl group demonstrated a significant improvement in HIF-1α inhibitory potency, with an IC50 value of 0.1 μM, a 20-fold increase compared to the 2 μM of the original compound. koreascience.kr The synthesis of these potent inhibitors involves a critical Suzuki coupling reaction between a protected 3-iodoindazole and this compound, showcasing the latter's importance in accessing this class of compounds. koreascience.kr
The synthetic route commences with the iodination of indazole, followed by the protection of the N-1 position. koreascience.kr The subsequent palladium-catalyzed Suzuki coupling with this compound introduces the essential furan moiety. koreascience.kr Further modifications, including deprotection and benzylation, lead to the final inhibitor. koreascience.kr
Disalicylic Acid-Furanyl Derivatives (Ephrin Binding Inhibition)
Ephrin receptors, a family of receptor tyrosine kinases, and their ephrin ligands are implicated in numerous physiological and pathological processes, including cancer progression and angiogenesis. Small molecules that can disrupt the Eph-ephrin interaction are therefore of significant therapeutic interest. Research has identified a disalicylic acid-furanyl derivative as a notable inhibitor of ephrin binding to a subset of Eph receptors. researchgate.net
A screening of salicylic (B10762653) acid derivatives led to the discovery of a disalicylic acid-furanyl compound that inhibits the binding of ephrin-A5 to the EphA4 receptor with an IC50 of 3 μM in ELISA-based assays. researchgate.nettandfonline.comresearchgate.net This compound is believed to bind to the ephrin-binding pocket of EphA4 and also shows activity against other Eph receptors. researchgate.net Furthermore, this derivative has been shown to inhibit the phosphorylation of EphA2 and EphA4 in cells stimulated with ephrin, without affecting the phosphorylation of the non-target EphB2 receptor. researchgate.net While the specific synthesis of this disalicylic acid-furanyl derivative using this compound is a logical extension, detailed synthetic reports directly employing this starting material for this specific class of inhibitors are still emerging.
HIV-1 Integrase Inhibitors
The human immunodeficiency virus type 1 (HIV-1) integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. lookchem.cnoakwoodchemical.com this compound has proven to be a key reagent in the synthesis of novel HIV-1 inhibitors. chemicalbook.comtandfonline.com
In a notable study, a series of rhodanine (B49660) derivatives were synthesized and evaluated for their anti-HIV-1 activity. nih.gov The synthesis involved a Suzuki reaction between methyl 4-iodosalicylate and this compound to produce methyl 4-(5-formylfuran-2-yl)-2-hydroxybenzoate. nih.gov This intermediate was then hydrolyzed to the corresponding carboxylic acid, which was subsequently used in a multicomponent reaction to generate the final rhodanine derivatives. nih.gov
These compounds demonstrated potent antiviral activity, with some derivatives inhibiting HIV-1 replication at nanomolar concentrations. nih.gov For instance, the parent compound of one series exhibited an EC50 of 6.9 nM against the AD8 HIV strain and 4.0 nM against the NL4.3 strain. nih.gov Another derivative, compound 9a, showed comparable efficacy with EC50 values of 7.5 nM and 5.4 nM against the AD8 and NL4.3 strains, respectively. nih.gov
| Compound | HIV-1 Strain | EC50 (nM) |
| Parent Rhodanine Derivative | AD8 | 6.9 |
| NL4.3 | 4.0 | |
| Derivative 9a | AD8 | 7.5 |
| NL4.3 | 5.4 |
This table presents the 50% effective concentration (EC50) values for selected rhodanine derivatives against different HIV-1 strains.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The epidermal growth factor receptor (EGFR) is a well-established target in oncology, and inhibitors of its tyrosine kinase activity are crucial in the treatment of various cancers. This compound is a key intermediate in the synthesis of the potent dual EGFR/ErbB2 inhibitor, Lapatinib. google.comarkat-usa.org
The synthesis of Lapatinib involves a Suzuki cross-coupling reaction between a protected 6-iodoquinazoline (B1454157) intermediate and this compound. google.com This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) in the presence of a palladium catalyst, such as palladium tris(dibenzylideneacetone), and a ligand like triphenylarsine (B46628) or triphenylphosphine (B44618), with a base like potassium carbonate. google.com The resulting 5-(4-(tetrahydro-2H-pyran-2-yloxy)quinazolin-6-yl)furan-2-carbaldehyde is a crucial intermediate that undergoes further reactions, including reductive amination, to yield Lapatinib. google.com This synthetic strategy highlights the indispensable role of this compound in constructing the core structure of this important anticancer drug.
Quinoxaline (B1680401)–Arylfuran Derivatives as Antitumor Agents
Quinoxaline and its derivatives are recognized for their broad spectrum of biological activities, including anticancer properties. nih.gov In an effort to discover novel antitumor agents, a series of quinoxaline–arylfuran derivatives were designed and synthesized, with this compound serving as a pivotal reactant. nih.gov
The synthetic route involves the initial preparation of arylfuran derivatives through a Suzuki coupling reaction between a bromo-substituted precursor and this compound. nih.gov These arylfuran intermediates are then reacted with various hydrazide compounds to generate the target quinoxaline–arylfuran hydrazone derivatives. nih.gov
The synthesized compounds were evaluated for their in vitro cytotoxic activity against several cancer cell lines. The derivative designated as QW12 was identified as a particularly potent agent, exhibiting a significant antiproliferative effect against HeLa cells with an IC50 value of 10.58 μM. nih.gov Further studies revealed that QW12 induces apoptosis and inhibits STAT3 phosphorylation, a key signaling pathway in cancer. nih.gov
| Compound | Cell Line | IC50 (μM) |
| QW12 | HeLa | 10.58 |
This table shows the in vitro cytotoxic activity (IC50) of the representative quinoxaline–arylfuran derivative QW12 against the HeLa cancer cell line.
Human Sirtuin 2 Inhibitors
Human sirtuin 2 (SIRT2), a member of the sirtuin family of deacetylases, is considered a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. mdpi.comnih.gov The discovery of novel and potent SIRT2 inhibitors has been advanced by the use of this compound in their synthesis.
Through the screening of an in-house compound library, a (5-phenylfuran-2-yl)methanamine (B3023609) derivative was identified as a hit. mdpi.com This led to the synthesis of a series of related compounds to explore their structure-activity relationship (SAR). mdpi.com The synthesis of these derivatives involves the use of precursors derived from this compound.
This research led to the identification of a potent inhibitor, compound 25, which displayed an IC50 value of 2.47 μM against SIRT2. mdpi.comnih.gov This potency was significantly greater than that of the known SIRT2 inhibitor AGK2, which has an IC50 of 17.75 μM. mdpi.comnih.gov The SAR studies indicated that the urea (B33335) linker and the presence of a pyridine (B92270) moiety were beneficial for the inhibitory activity. mdpi.com
| Compound | SIRT2 Inhibition IC50 (μM) |
| Compound 25 | 2.47 |
| AGK2 (Reference) | 17.75 |
This table compares the inhibitory potency (IC50) of the synthesized compound 25 against Human Sirtuin 2 (SIRT2) with the reference inhibitor AGK2.
Targeted Drug Delivery Systems
The unique chemical properties of this compound make it a valuable component in the design of sophisticated drug delivery systems. chemimpex.com The boronic acid functional group is particularly notable for its ability to form reversible covalent bonds with diols, which are common structural motifs in many biological molecules. chemimpex.comcymitquimica.com This characteristic is being explored for creating delivery vehicles that can target specific sites within the body, potentially increasing the efficacy of therapeutic agents. chemimpex.comnih.gov
The development of targeted drug delivery systems often involves modifying carrier molecules, such as polymers or nanoparticles, with compounds like this compound. chemimpex.comxdbiochems.com Its boronic acid group can act as a recognition unit, binding to specific biological targets like sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov This interaction provides a mechanism for concentrating a therapeutic payload at the disease site, which could lead to more effective treatments. While research into phenylboronic acid derivatives has paved the way for this approach, the unique furan structure of this compound offers a different scaffold for creating novel drug delivery platforms. chemimpex.comnih.gov
Applications in Cancer Research
In the field of oncology, this compound serves as a key intermediate in the synthesis of novel compounds with potential anticancer activity. chemimpex.comnih.govnih.gov Researchers have utilized this compound to construct complex hybrid molecules, which have then been evaluated for their ability to inhibit the growth of various cancer cell lines. nih.govnih.gov Boronic acids, in general, have been investigated for their potential in cancer therapy. researchgate.netresearchgate.net
Several studies have demonstrated the utility of this compound in this area. For instance, it has been used as a starting material in the synthesis of new naphthoquinone-furan-2-cyanoacryloyl hybrids and quinoxaline–arylfuran derivatives. nih.govnih.gov Subsequent biological evaluation of these derivatives has identified compounds with significant anti-proliferative effects against a range of human cancer cells. nih.govnih.gov
One study involved the synthesis of thirty novel naphthoquinone-furan-2-cyanoacryloylamide and naphthoquinone-furan carboxamide derivatives starting from this compound. nih.gov The most active of these compounds, 5c , demonstrated significant inhibition rates against HCT116 (colon cancer) and HeLa (cervical cancer) cells. nih.gov
In another research effort, a series of quinoxaline–arylfuran hydrazone derivatives were synthesized using this compound as a key building block. nih.gov The resulting compounds were screened for their in vitro antitumor activity, with compound QW12 showing excellent inhibitory effects against multiple cancer cell lines. nih.gov
A related compound, 5'-Formyl-[2,2'-bifuran]-5-carboxylic acid (FFCA) , which can be synthesized via a Suzuki-Miyaura coupling reaction involving 5-formylfuran-2-boronic acid, has also shown promise. In vitro studies revealed that FFCA induces apoptosis in cancer cells and exhibits potent activity against breast, colon, and liver cancer cell lines.
The table below summarizes the research findings for derivatives synthesized using this compound.
| Derivative Class | Starting Material | Active Compound Example | Target Cancer Cell Lines | Observed Activity |
| Naphthoquinone-furan-2-cyanoacryloyl Hybrids | This compound | 5c | HCT116, HeLa | 67.67% and 75.78% inhibition rates, respectively. nih.gov |
| Quinoxaline–arylfuran Derivatives | This compound | QW12 | HeLa, PC3, A549, HCT116 | Inhibition rates of 76.35%, 52.55%, 50.78%, and 65.43%, respectively. nih.gov |
| Bifuran Derivatives | 5-Formylfuran-2-boronic acid | FFCA | MCF-7, HCT-116, HepG2 | IC50 values of 15 µM, 12 µM, and 10 µM, respectively. |
Applications in Carbohydrate Chemistry
The unique structure of this compound also lends itself to applications within carbohydrate chemistry. chemimpex.com The boronic acid group's capacity to form stable, reversible complexes with diols is central to this utility, as carbohydrates are rich in diol functionalities. chemimpex.comcymitquimica.com This interaction allows the compound to be used in the synthesis of glycosylated molecules and in the development of sensors for detecting sugars. chemimpex.com
The formation of these stable complexes is a key principle that enables the use of boronic acid derivatives in various carbohydrate-related applications. chemimpex.com For example, this chemistry is fundamental to creating sensors that can detect the presence and concentration of specific sugars. Furthermore, the ability to reversibly bind to carbohydrates opens avenues for its use in separation and purification processes. The aldehyde group on the furan ring provides an additional reactive site for further chemical modifications, enhancing its versatility as a building block in complex carbohydrate synthesis. cymitquimica.comguidechem.com
Applications in Materials Science
Development of Boron-Based Reagents and Catalysts
The inherent reactivity of the boronic acid group makes 2-Formylfuran-5-boronic acid a useful building block for more complex boron-containing molecules. cymitquimica.com Boronic acids are known to engage in numerous chemical reactions, most notably the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemicalbook.comfishersci.de This capability allows for the synthesis of π-extended heteroarylfuran systems, where the furan (B31954) core is electronically connected to other aromatic systems. chemicalbook.comfishersci.ca These extended structures are investigated for their unique electronic and photophysical properties.
The dual functionality of the molecule, with both an aldehyde and a boronic acid group, enables its use as a bifunctional reagent. cymitquimica.comchemicalbook.com This means it can be used to construct more elaborate molecular frameworks through sequential or orthogonal chemical reactions, leading to the development of novel reagents and potentially catalytic systems for specialized applications in organic synthesis. cymitquimica.comresearchgate.net
Synthesis of Stable Dye-Sensitized Solar Cells
A significant application of this compound is as a reactant in the synthesis of organic dyes for Dye-Sensitized Solar Cells (DSSCs). chemicalbook.comfishersci.dechemicalbook.com DSSCs are a promising type of photovoltaic cell that mimics natural photosynthesis, using a photosensitizer (dye) to absorb light. nih.govsemanticscholar.org Metal-free organic dyes are highly sought after as alternatives to more expensive and less sustainable ruthenium-based dyes due to their high light-absorption capabilities, low environmental impact, and tunable structures. nih.govsemanticscholar.orgrsc.org
The inclusion of a furan moiety, derived from this compound, into the dye's molecular structure is reported to enhance the stability of the resulting DSSC. nih.govacs.org The furan ring can act as a π-spacer or linker within a donor-π-acceptor (D-π-A) dye architecture, which is a common design strategy for facilitating efficient intramolecular charge transfer upon light absorption. nih.govrsc.org
Research has demonstrated that this compound can be used as a key starting material in Suzuki coupling reactions to create larger, conjugated dye molecules. rsc.orgacs.org For instance, it has been coupled with 5-bromofuran-2-carbaldehyde to produce 2,2′-bifuran-5,5′-dicarbaldehyde, a precursor for various bi-anchoring dyes. rsc.org In another study, it was coupled with an advanced triarylamine fragment to synthesize the dye TAA-Fu, which was then tested in DSSCs. acs.org
The performance of these furan-containing dyes in DSSCs is an active area of research. Studies have shown that engineering the dye structure by incorporating furan units can lead to high power conversion efficiencies (PCE). For example, a D–A−π–A dye named WS5, which incorporates a 4,7-di(furan-2-yl)benzo[c] Current time information in Bangalore, IN.rsc.orghep.com.cnthiadiazole linker, achieved a PCE of 5.5%. nih.govacs.org Another set of dyes based on a quinacridone-furan structure (QA1-3) also showed promise, with one achieving a PCE of 7.70% and demonstrating excellent long-term stability over 1000 hours of light-soaking. rsc.org
| Dye Name | Key Structural Feature | Power Conversion Efficiency (η) | Reference |
|---|---|---|---|
| WS5 | 4,7-di(furan-2-yl)benzo[c] Current time information in Bangalore, IN.rsc.orghep.com.cnthiadiazole linker | 5.5% | nih.govacs.org |
| QA1 | Quinacridone-furan π-spacer | 7.70% | rsc.org |
| HB-3 | Bifuran and thiobarbituric units | 5.51% | rsc.org |
| TAA-Fu | Triarylamine donor with furan linker | Not specified | acs.org |
Bio-Derived Materials
The furan ring in this compound is a structural motif that can be sourced from the dehydration of C6 sugars found in biomass. This connection to renewable feedstocks makes the compound an attractive building block for creating bio-derived materials and polymers. xdbiochems.com Its bifunctional nature allows it to be incorporated into polymer chains or used to modify the surface of other bio-based materials, potentially imparting new functionalities. Research in this area explores the use of such platform chemicals to reduce the reliance on petrochemical resources for materials production.
Sensors for Detecting Sugars
The boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols (compounds with two hydroxyl groups), such as those found in saccharides (sugars). cymitquimica.comrsc.orgnih.gov This interaction forms a cyclic boronate ester and can induce a change in the electronic properties of an attached signaling unit (a fluorophore or chromophore), leading to a detectable optical response like a change in fluorescence or color. rsc.orgspiedigitallibrary.org
This principle is the basis for developing sensors for sugar detection. rsc.orgnih.gov While research often focuses on phenylboronic acids, the fundamental mechanism applies to furan-based boronic acids as well. nih.gov By functionalizing a fluorescent molecule with a boronic acid receptor, sensors can be designed that "turn on" or change their fluorescence upon binding to a specific sugar. hep.com.cnspiedigitallibrary.org The strength and selectivity of this binding depend on the arrangement of the hydroxyl groups on the sugar. hep.com.cn For example, the binding affinity for mono-boronic acids typically follows the order: D-fructose > D-galactose > D-mannose > D-glucose. hep.com.cn The development of sensors based on this compound would involve coupling its formyl group or furan ring to a suitable signaling molecule to create a complete sensor system for saccharide detection in various applications. nih.gov
Derivatives and Analogues of 2 Formylfuran 5 Boronic Acid in Research
Boronic Ester Derivatives
Boronic esters are significant derivatives of boronic acids, formed by the condensation reaction between a boronic acid and a diol. This transformation of the boronic acid group into a boronate ester can enhance the compound's stability, particularly towards column chromatography, and modify its reactivity in cross-coupling reactions. rsc.org The choice of the diol is crucial as it influences the properties of the resulting ester.
Pinacol (B44631) Boronic Esters
Pinacol boronic esters are among the most commonly employed boronic esters in organic synthesis due to their high stability and ease of handling. rsc.org The pinacol ester of 2-formylfuran-5-boronic acid, 5-formylfuran-2-boronic acid pinacol ester, is a key intermediate in various synthetic transformations.
These esters are frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. nih.govd-nb.info For instance, trisubstituted furylboronic acid pinacol ester derivatives can be synthesized through a cascade reaction involving trans-diboration, acylation, cyclization, and dehydration of propargyl alcohols. nih.govd-nb.info A subsequent Suzuki coupling allows for the introduction of a fourth substituent, leading to the formation of tetrasubstituted furans. nih.govd-nb.info
The synthesis of these pinacol esters can be achieved through various methods. One common approach involves the reaction of a bromo-substituted furan (B31954) derivative with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. For example, 2-methyl formate-5-boronic acid pinacol ester thiazole (B1198619) has been synthesized from 2-methyl formate-5-bromo thiazole with bis(pinacolato)diboron and a palladium catalyst. google.com Similarly, a method for synthesizing 2-formylfuran-4-boronic acid pinacol ester starts from furfural (B47365), which undergoes a series of reactions including bromination and subsequent reaction with a boron-containing reagent and pinacol. google.com
Table 1: Synthesis of Furan-based Pinacol Boronic Esters
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-methyl-formiate-5-bromo thiazole | Bis(pinacolato)diboron, Potassium acetate (B1210297), PdCl₂(dppf) | 2-methyl-formiate-5-boric acid pinacol ester thiazole | 85% | google.com |
Neopentyl Boronic Esters
Neopentyl boronic esters represent another class of boronic esters utilized in organic synthesis. rsc.org Similar to pinacol esters, they are valued for their stability, which allows for easier purification and handling compared to the corresponding free boronic acids. The formation of a neopentyl ester involves the reaction of the boronic acid with neopentyl glycol. Their application in Suzuki-Miyaura coupling reactions is well-established, where they serve as effective coupling partners. rsc.org While the general utility of neopentyl boronic esters is recognized, specific research detailing the synthesis and application of 2-formylfuran-5-neopentyl boronic ester is less commonly reported in comparison to its pinacol counterpart.
Catechol Boronic Esters
Catechol boronic esters are derived from the reaction of a boronic acid with catechol. These esters are also employed in Suzuki-Miyaura cross-coupling reactions. rsc.org Historically, catechol boronic esters were among the early boron reagents used in these couplings, often prepared through the hydroboration of terminal alkynes. rsc.org They are generally less reactive than the corresponding boronic acids, a property that can be synthetically advantageous in certain contexts. rsc.org The stability of catechol boronic esters allows for their use in convergent syntheses involving iterative cross-coupling reactions. rsc.org
Diethanolamine (B148213) Boronates
Diethanolamine boronates are stable, crystalline derivatives of boronic acids. nih.gov These compounds, also known as DABO boronates, are formed by the reaction of a boronic acid with diethanolamine. nih.gov This transformation results in a tetracoordinate boron species, which is generally more stable and easier to handle than the parent trigonal boronic acid. nih.govresearchgate.net
The synthesis of diethanolamine boronates is typically straightforward and efficient. Stirring the boronic acid with diethanolamine in a suitable solvent like dichloromethane (B109758) at room temperature often leads to the precipitation of the pure product. nih.gov These stable adducts can be stored for extended periods without significant degradation and can be used directly in Suzuki-Miyaura reactions, often in the presence of water or a protic co-solvent. nih.gov Furthermore, diethanolamine can be used to deprotect pinacol boronic esters through transesterification, providing a mild route to the free boronic acid after subsequent hydrolysis. rsc.orgvt.edu
Table 2: Synthesis of a Diethanolamine Boronate
| Starting Material | Reagent | Solvent | Product | Reference |
|---|
Organotrifluoroborate Salts
Organotrifluoroborate salts are another important class of boronic acid derivatives, characterized by their exceptional stability to air and moisture. orgsyn.orgpitt.edu These salts are typically prepared by reacting a boronic acid or a boronic ester with potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.orgnih.gov The resulting tetracoordinate boron species are often crystalline solids that can be stored indefinitely without special precautions. orgsyn.org
Potassium 4-formylfuran-2-yltrifluoroborate, derived from this compound, serves as a stable surrogate for the parent boronic acid in various chemical transformations. nih.gov These salts are highly effective partners in Suzuki-Miyaura cross-coupling reactions. orgsyn.org An interesting aspect of their chemistry is the potential for functional group manipulation on the furan ring while the trifluoroborate moiety remains intact, acting as a protecting group for the boronic acid functionality. orgsyn.org For example, the formyl group on tetrabutylammonium (B224687) 4-formylfuran-2-yl-trifluoroborate can be converted to an iminium ion, which can then be reduced to an amine, all while the trifluoroborate group is preserved. nih.gov
Table 3: Synthesis of Potassium Formylaryltrifluoroborates
| Starting Material | Reagents | Product | Reference |
|---|
Furan-based Boronic Acids with Different Substitutions
The furan ring in this compound can be adorned with a wide array of different substituents, leading to a large family of furan-based boronic acids. The nature and position of these substituents can significantly influence the electronic properties and reactivity of the molecule. uliege.be These substituted furan boronic acids are valuable building blocks in organic synthesis, medicinal chemistry, and materials science. numberanalytics.comsmolecule.com
For example, the synthesis of furan derivatives with various substitution patterns often relies on cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a substituted furan boronic acid is coupled with an aryl or heteroaryl halide. numberanalytics.com This approach allows for the modular construction of complex molecules containing the furan core. nih.govd-nb.info Highly substituted furans are found in numerous biologically active natural products and pharmaceutical compounds. nih.gov
Research has explored the synthesis of furans with up to four different substituents through strategies like trans-carboboration of propargyl alcohols to yield trisubstituted furylboronic acid pinacol esters, which can then be further functionalized via Suzuki coupling. nih.govd-nb.info Additionally, furan-based boronic acids with substituents like a methoxyphenyl group, such as 5-(2-methoxyphenyl)furan-2-boronic acid, are investigated for their potential in drug discovery and materials science due to the combined properties of the furan ring and the substituted aryl moiety. smolecule.com The synthesis and applications of these diverse furan-based boronic acids continue to be an active area of research. thieme-connect.com
Related Heteroarylfuran Derivatives
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a fundamental scaffold in organic chemistry. uou.ac.innumberanalytics.comwikipedia.org Its distinct electronic characteristics and reactivity make it an important building block for the synthesis of more complex molecules, particularly heteroarylfuran derivatives, where the furan core is connected to other heterocyclic or aromatic systems. numberanalytics.commdpi.com These derivatives are prevalent in many bioactive natural products and pharmaceutically significant compounds. mdpi.comnih.gov this compound is a key bifunctional reagent in the synthesis of these structures, especially π-extended heteroarylfuran systems. fishersci.comcymitquimica.comchemicalbook.comfishersci.ca
A primary method for synthesizing these derivatives is the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comresearchgate.net In this reaction, this compound reacts efficiently with a variety of heteroaryl bromides using a palladium catalyst. researchgate.net This process facilitates the formation of a carbon-carbon bond between the furan ring and another heteroaryl system, yielding 2-formyl-5-heteroarylfuran derivatives. researchgate.net This strategy has been successfully employed to create compounds for specific applications, such as stable dye-sensitized solar cells. fishersci.comfishersci.cafishersci.de
Research has demonstrated the synthesis of various heteroarylfuran derivatives with potential applications in medicinal chemistry and material science. For instance, (5-phenylfuran-2-yl)methanamine (B3023609) derivatives have been developed as potential human sirtuin 2 (SIRT2) inhibitors. Their synthesis involved an initial Suzuki cross-coupling between (5-formylfuran-2-yl)boronic acid and substituted iodobenzenes, followed by subsequent condensation and reduction reactions. mdpi.com Another area of research involves the creation of new, water-soluble, far-red/NIR emitting benzothiazolium-based fluorescent labels, which were synthesized from 2-formyl-5-heteroarylfuran precursors. researchgate.net
The versatility of the furan core extends to the development of advanced materials. Furan-containing benzobis[1,2-d:4,5-d′]oxazoles (BBOs) have been investigated for their potential to enhance quantum yields in organic light-emitting diodes (OLEDs). rsc.org The electronic and optical properties of these materials can be fine-tuned by extending the conjugation with various heteroaryl groups like furan, thiophene, 2,2′-bifuran, and 2,2′-bithiophene. rsc.org
While this compound is a crucial precursor, related furan derivatives can also be synthesized through other pathways. 2,5-Diformylfuran (DFF), a structurally similar bifunctional compound, is often produced via the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass. ncsu.edulu.sersc.org DFF has been investigated as a bio-based crosslinking agent and a building block for polymers and other valuable chemicals. lu.seresearchgate.net Furthermore, alternative methods such as the direct C-H arylation of 2-furaldehyde with aryl halides have been developed to produce 5-aryl-2-formylfuran derivatives under mild conditions. researchgate.net
Table 1: Synthesis of 2-Formyl-5-heteroarylfuran Derivatives via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 (Heteroaryl Halide) | Resulting Derivative Class | Research Context/Application | Citation |
|---|---|---|---|---|
| (5-Formylfuran-2-yl)boronic acid | Substituted Iodobenzenes | (5-Aryl-furan-2-yl)methanamines | Synthesis of human sirtuin 2 (SIRT2) inhibitors | mdpi.com |
| 5-Formyl-2-furylboronic acid | Heteroaryl Bromides | 2-Formyl-5-heteroarylfurans | General synthesis of π-conjugated systems | researchgate.net |
| 5-Formyl-2-furylboronic acid | Pyridyl Bromides | 2-Formyl-5-(pyridyl)furans | Precursors for π-conjugated alkene-pyridyl-furan derivatives | researchgate.net |
| (5-Formylfuran-2-yl)boronic acid | N/A (General Reactant) | Disalicylic acid-furanyl derivatives | Inhibition of ephrin binding | fishersci.comfishersci.desigmaaldrich.com |
Table 2: Examples of Researched Heteroarylfuran Derivatives and Analogues
| Compound Class / Specific Compound | Key Structural Features | Area of Research | Citation |
|---|---|---|---|
| 2,5-Diformylfuran (DFF) | Furan ring with two aldehyde groups at C2 and C5 positions | Bio-based crosslinking agent, monomer for polymers | ncsu.edursc.orgresearchgate.net |
| Furan-based Benzobisoxazoles (BBOs) | Furan or bifuran substituents on a benzobisoxazole core | Organic Light-Emitting Diodes (OLEDs), organic semiconductors | rsc.org |
| 5,5′-Bisfurfural | Two furan rings linked at the 5-position, each with a C2-aldehyde | Precursor to 5,5'-bisfurfural-dicarboxylic acid (BFDCA) for polymers | researchgate.net |
| 5-Aryl-2-formylfurans | Furan ring with an aldehyde at C2 and an aryl group at C5 | General π-diverse building blocks | researchgate.net |
| 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines | Pyridine (B92270) core with a furan-2-yl moiety at the 4-position | Adenosine receptor ligands | nih.gov |
Catalysis Involving 2 Formylfuran 5 Boronic Acid
Role as a Catalyst Precursor
2-Formylfuran-5-boronic acid can serve as a precursor to more complex catalytic structures. The presence of the boronic acid and formyl groups allows for sequential or simultaneous reactions to build sophisticated molecular architectures. cymitquimica.comresearchgate.net For instance, the boronic acid can engage in reactions to form covalent bonds with diols, a key step in creating certain boron-based reagents and catalysts. cymitquimica.com The aldehyde group can be transformed through various reactions, such as acylations, to further modify the molecule. researchgate.net This adaptability makes it a valuable starting material for the synthesis of tailored catalysts for specific applications.
Participation in Metal-Catalyzed Reactions
A primary application of this compound is its role as a key reactant in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. xdbiochems.comgoogle.comgoogle.com In these reactions, which are typically catalyzed by palladium complexes, the boronic acid acts as an organoboron coupling partner, enabling the formation of new carbon-carbon bonds. xdbiochems.comgoogle.com This is a fundamental transformation in organic chemistry used to synthesize complex molecules, including pharmaceuticals and materials. cymitquimica.comgoogle.com
The Suzuki-Miyaura coupling reaction involving this compound is instrumental in creating biaryl and heteroaryl structures. organic-chemistry.org For example, it has been used in the synthesis of π-extended heteroarylfuran systems and in the production of stable dye-sensitized solar cells. chemicalbook.com Research has also demonstrated its use in palladium-catalyzed direct arylation of 2-furaldehyde with aryl halides to produce 5-aryl-2-formylfuran derivatives. organic-chemistry.org
Below is a table summarizing the role of this compound in specific metal-catalyzed reactions:
| Reaction Type | Catalyst | Reactant | Product Type | Reference |
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | Aryl Halides | Biaryl and Heteroaryl Compounds | xdbiochems.comgoogle.com |
| Direct Arylation | Palladium (e.g., Pd(OAc)₂) | Aryl Halides | 5-Aryl-2-formylfurans | organic-chemistry.org |
| Heck Reaction | Palladium | Alkenes | Arylated Alkenes | xdbiochems.com |
Boron-Based Catalysts
The boronic acid group in this compound is central to its function in developing boron-based catalysts. cymitquimica.com Boronic acids, in general, are known to be valuable catalysts for various organic transformations, particularly for the functionalization of hydroxy-containing compounds. nih.gov The Lewis acidity of the boron atom allows it to activate substrates, facilitating reactions such as the esterification or amidation of carboxylic acids. The ability to form covalent bonds with diols makes it useful in the design of specific boron-based reagents. cymitquimica.com The development of hemiboronic acid catalysts, which can be derived from precursors like this compound, has shown promise in both nucleophilic and electrophilic activation of alcohols. nih.gov
Activation of Carboxylic Acids
While direct research on this compound specifically for carboxylic acid activation is not extensively detailed in the provided context, the general reactivity of boronic acids suggests its potential in this area. Boronic acids are known to act as catalysts for the activation of carboxylic acids, facilitating their conversion into esters, amides, and other derivatives. This catalytic activity stems from the formation of a reactive intermediate with the carboxylic acid, which is then more susceptible to nucleophilic attack. Given its structure, this compound could potentially be employed in such catalytic cycles. cymitquimica.com
Analytical Methodologies for 2 Formylfuran 5 Boronic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of 2-Formylfuran-5-boronic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. Both ¹H and ¹³C NMR are utilized for this purpose. researchgate.nettcichemicals.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.comguidechem.com Characteristic peaks are expected for the formyl proton, the protons on the furan (B31954) ring, and the hydroxyl protons of the boronic acid group. For instance, the formyl proton typically appears as a singlet at a high chemical shift (δ 9.8–10.2 ppm), while the furan ring protons show signals in the aromatic region (δ 6.5–8.0 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the carbon skeleton. researchgate.nettcichemicals.com Key signals include those for the carbonyl carbon of the formyl group (around δ 165–175 ppm) and the carbons of the furan ring.
Interactive Data Table: Predicted NMR Data for this compound This table contains predicted data and should be used for reference purposes. Actual experimental values may vary.
| Nucleus | Chemical Shift (ppm) |
| ¹H | δ 9.8–10.2 (formyl), δ 6.5–8.0 (furan) |
| ¹³C | δ 165–175 (carbonyl) |
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. nih.govmdpi.com Key vibrational bands include:
O-H stretching: Associated with the boronic acid group.
C=O stretching: From the formyl group.
B-O stretching: A characteristic vibration for boronic acids, often observed around 1340 cm⁻¹.
C-O stretching: Corresponding to the furan ring, typically seen near 1240 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Boronic Acid | O-H stretch | Broad band |
| Formyl Group | C=O stretch | Strong absorption |
| Boronic Acid | B-O stretch | ~1340 |
| Furan Ring | C-O stretch | ~1240 |
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. rsc.orggoogle.com This method separates the target compound from impurities, allowing for quantification of its purity level. ruifuchemical.com A common approach involves using a reversed-phase column, such as an Acquity BEH C18 column, with a mobile phase consisting of a buffer like 10 mM ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile (B52724). rsc.org The purity is often determined by measuring the peak area percentage of the main component in the chromatogram. google.comlgcstandards.com Suppliers of this compound often specify purity levels greater than 95% or 98% as determined by HPLC. ruifuchemical.comlgcstandards.comlgcstandards.comabosyn.comnetascientific.comfluorochem.co.uk
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns. echemi.com Techniques like electrospray ionization (ESI) are often coupled with liquid chromatography (LC-MS) for a comprehensive analysis. rsc.org The mass spectrum will show a molecular ion peak corresponding to the mass of the compound, which has a molecular weight of 139.90 g/mol . ruifuchemical.comnih.gov High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, further confirming the elemental composition. mdpi.com
Titration Methods
Titration is a classic analytical method that can be used to determine the concentration of boronic acid solutions. Boric acid itself is a weak acid, making direct titration challenging. acs.org To overcome this, a polyol such as mannitol (B672) or glycerol (B35011) is often added. hach.comscribd.com The polyol complexes with the boronic acid, increasing its acidity and allowing for a more defined endpoint when titrated with a strong base like sodium hydroxide (B78521). acs.orghach.commetrohm.com Potentiometric titration, which monitors the change in pH, is a common way to determine the equivalence point. mdpi.comnist.gov
Purity Assessment Standards
The purity of this compound is a critical parameter, especially for its use in sensitive applications like pharmaceutical synthesis. nih.gov Purity is typically assessed using HPLC, with standards often requiring a purity of >95% or >98%. ruifuchemical.comlgcstandards.comlgcstandards.comabosyn.comnetascientific.comfluorochem.co.uk In addition to HPLC, other analytical data such as NMR and MS are used to confirm the structure and absence of significant impurities. researchgate.net For boronic acids in general, reference standards are used for calibration and validation of analytical methods. nih.gov Pharmacopoeias may also provide monographs with specific purity requirements and analytical procedures for related compounds. nihs.go.jp
Computational and Theoretical Studies on 2 Formylfuran 5 Boronic Acid
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Formylfuran-5-boronic acid. These calculations can model frontier molecular orbitals (HOMO and LUMO) to anticipate regioselectivity in reactions like the Suzuki-Miyaura coupling. The distribution of electron density, as revealed by these methods, highlights the electrophilic nature of the formyl group and the role of the furan (B31954) ring in mediating electronic effects.
For instance, the chloro group at the 2-position of a benzoate (B1203000) ring attached to the furan acts as an electron-withdrawing group, influencing the electrophilic substitution patterns. Such computational insights are crucial for understanding and predicting the outcomes of synthetic transformations involving this versatile reagent.
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅BO₄ | nih.govoakwoodchemical.comchemspider.comsigmaaldrich.com |
| Molecular Weight | 139.90 g/mol | nih.govoakwoodchemical.comsigmaaldrich.com |
| IUPAC Name | (5-formylfuran-2-yl)boronic acid | nih.gov |
| InChI | InChI=1S/C5H5BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | nih.gov |
| InChIKey | JUWYQISLQJRRNT-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | B(C1=CC=C(O1)C=O)(O)O | nih.gov |
Note: This table is interactive. Click on the headers to sort the data.
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound and its derivatives. These techniques are particularly valuable for understanding how these molecules interact with biological macromolecules, such as proteins.
In a study focused on the development of novel antitumor agents, molecular dynamics simulations were performed to investigate the binding of a derivative of this compound to the STAT3 protein. semanticscholar.org The simulations, running for 100 nanoseconds, provided detailed information about the dynamic behavior of the compound within the STAT3 active site, confirming the stability of the binding mode predicted by molecular docking. semanticscholar.org Such studies are critical for the rational design of potent and specific inhibitors.
Similarly, molecular docking analyses have been employed to design and understand the activity of HIV-1 entry inhibitors derived from this compound. nih.gov These models revealed that the designed molecules could occupy a deep hydrophobic pocket on the gp41 NHR-trimer, explaining their enhanced potency compared to earlier compounds. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, and this compound is a key building block in the synthesis of various biologically active compounds, facilitating systematic SAR explorations.
In the development of HIV-1 entry inhibitors, a series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans were synthesized. nih.gov By keeping the phenethyl group constant and modifying the phenyl ring attached to the furan, a comprehensive SAR was derived. nih.gov This study highlighted the essential role of a carboxylic acid group on the phenyl ring for anti-HIV-1 activity. nih.gov
Another study focused on the discovery of new human Sirtuin 2 (SIRT2) inhibitors. mdpi.com Through the synthesis and evaluation of a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, prepared using this compound, a potent inhibitor was identified. mdpi.commdpi.com The SAR analysis guided the structural optimization, leading to a compound with significantly improved potency. mdpi.com
Furthermore, SAR studies have been used to differentiate the cytotoxic contributions of various substituents on derivatives of this compound. For example, the formyl group can enhance electrophilicity, potentially increasing DNA alkylation, while a chloro group can improve membrane permeability by augmenting lipophilicity.
Regulatory and Safety Considerations in Research Excluding Dosage/administration
Handling and Storage Protocols
Proper handling and storage of 2-Formylfuran-5-boronic acid are essential to ensure the safety of laboratory personnel and maintain the compound's integrity. fishersci.se
Handling: Researchers should handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust or vapors. washington.educapotchem.com Personal protective equipment (PPE) is mandatory to prevent skin and eye contact. fishersci.sethermofisher.com This includes wearing safety goggles, chemical-resistant gloves (such as nitrile), and a laboratory coat. fishersci.sewashington.edu It is crucial to avoid the formation of dust during handling. capotchem.com After handling, it is good practice to wash hands thoroughly. fishersci.com In case of accidental release, the area should be evacuated, and the spill should be swept up and placed into a suitable container for disposal, avoiding dust creation. fishersci.sethermofisher.com
| Personal Protective Equipment (PPE) for Handling this compound | Recommendation |
| Eye/Face Protection | Safety goggles or glasses compliant with EN 166 standards. fishersci.se |
| Hand Protection | Protective gloves (e.g., nitrile or latex) inspected before use. capotchem.comlaballey.com |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing. fishersci.sefishersci.nl |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when dealing with bulk quantities or in areas with insufficient ventilation. fishersci.secapotchem.com |
Storage: this compound should be stored in a cool, dry, and well-ventilated place. fishersci.comfishersci.nl The container must be kept tightly closed to prevent moisture absorption and potential degradation. fishersci.selaballey.com Storing under an inert atmosphere, such as nitrogen, can help minimize atmospheric oxidation. wiley-vch.de It is also advisable to store it separately from incompatible materials like strong oxidizing agents. laballey.com
General Safety Information for Boronic Acids
Boronic acids as a class of compounds, including this compound, possess general characteristics that require careful safety consideration in a research setting.
General Hazards: Boronic acids are generally considered to have low toxicity. nih.govnih.gov However, they are classified as irritants. laballey.com Direct contact can cause skin and serious eye irritation. fishersci.sethermofisher.com Inhalation may lead to respiratory tract irritation. fishersci.selaballey.com Some boronic acids and their derivatives have tested positive in the Ames test, suggesting they may act as chemical mutagens. wikipedia.orgresearchgate.net The mechanism is thought to involve the generation of organic radicals through oxidation. wikipedia.orgresearchgate.net
A common chemical property of boronic acids is their tendency to undergo dehydration to form cyclic and linear oligomeric anhydrides, such as boroxines. wiley-vch.de This process is usually reversible but can complicate analysis and characterization. wiley-vch.dechem-station.com While most boronic acids are stable crystalline solids, some, particularly alkyl-substituted ones, may have limited shelf stability under aerobic conditions. wiley-vch.de
| General Hazard | Precautionary Measures |
| Skin and Eye Irritation | Wear appropriate PPE, including gloves and safety goggles. fishersci.com In case of contact, flush the affected area with plenty of water. youtube.com |
| Respiratory Irritation | Handle in a well-ventilated area or fume hood to avoid inhaling dust. washington.eduyoutube.com |
| Potential Mutagenicity | Handle with care, minimizing exposure, as some boronic acids are potential mutagens. researchgate.net |
| Chemical Instability | Store in tightly sealed containers to prevent anhydride formation from moisture. laballey.com Store under an inert atmosphere to prevent oxidation. wiley-vch.de |
First Aid Measures: In the event of accidental exposure, the following first aid measures are recommended:
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists. thermofisher.comfishersci.com
Skin Contact: Wash the affected area thoroughly with soap and water. laballey.com Remove contaminated clothing. If skin irritation occurs, seek medical advice. fishersci.com
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms like coughing persist, seek medical attention. laballey.comyoutube.com
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur. fishersci.com
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
Historically, the synthesis of 2-Formylfuran-5-boronic acid has been hampered by challenges such as low-temperature requirements, inconsistent reproducibility, and low isolated yields. google.com Early methods included the metalation of 2-formyl-5-bromofuran with butyllithium (B86547), which resulted in a yield of only 15%, or the metalation of furfuraldiethylacetal, which yielded 26%. google.com
To overcome these limitations, research has shifted towards more practical and efficient one-pot syntheses. An improved method involves the protection of the formyl group of 2-furaldehyde as an acetal (B89532). google.comgoogle.com This protected intermediate is then reacted with a boric acid ester (like triisopropyl borate) and a strong base (such as lithium diisopropylamide) in a single pot. google.comgoogle.com The final product is obtained after a simple acidic work-up and can be purified by recrystallization. google.comgoogle.com This approach offers better reaction conditions and provides the compound with improved yield, stability, and purity, making it more suitable for subsequent reactions like the Suzuki coupling. google.com
Future explorations will likely focus on catalytic methods, such as palladium-catalyzed C-H borylation of 2-furaldehyde, which could offer a more direct and atom-economical route, eliminating the need for protecting groups and harsh organolithium reagents. rsc.org
Comparison of Synthetic Routes to this compound
| Method | Key Reagents | Reported Yield | Key Limitations/Advantages | Reference |
|---|---|---|---|---|
| Metalation of 2-Formyl-5-bromofuran | 5-Bromofuran, Butyllithium, n-Butyl borate (B1201080) | 15% | Low yield | google.com |
| Metalation of Protected Furfural (B47365) | Furfuraldiethylacetal, Butyllithium, Trimethylborate | 26% | Requires very low temperatures (-40°C), tedious work-up | google.comgoogle.com |
| Improved One-Pot Synthesis | Protected 2-furaldehyde, Lithium diisopropylamide, Triisopropylborate | Improved Yield (not quantified in source) | Higher yield, purity, and stability; more convenient reaction conditions | google.comgoogle.com |
Expanded Applications in Drug Discovery beyond Current Scope
This compound is an established reactant for synthesizing various biologically active molecules. It has been instrumental in creating inhibitors for Hypoxia-inducible factor-1 (HIF-1), ephrin binding, HIV-1 integrase, and the epidermal growth factor receptor (EGFR). chemicalbook.comfishersci.ie However, emerging research is expanding its role into new therapeutic areas, particularly in oncology.
Recent studies have utilized this compound as a key building block in the Suzuki coupling reaction to develop novel classes of antitumor agents. One such class is quinoxaline (B1680401)–arylfuran derivatives. mdpi.com In this work, the boronic acid was coupled with brominated quinoxaline intermediates to generate arylfuran scaffolds, which were then converted into a series of hydrazone derivatives. mdpi.com Several of these compounds showed promising in vitro cytotoxic activity against various cancer cell lines. mdpi.com
Another novel class of compounds being explored is naphthoquinone-furan-2-cyanoacryloyl hybrids. nih.gov The synthesis involved a Suzuki coupling between 2-bromo-1,4-dimethoxynaphthalene (B104453) and this compound to create the core furan-naphthalene structure. nih.gov Subsequent modifications led to hybrids that demonstrated significant anti-proliferative activity against HeLa cells by inducing apoptosis, partially through the generation of reactive oxygen species (ROS). nih.gov
Future research will likely leverage this scaffold to develop more targeted therapies, possibly by conjugating these cytotoxic agents to biomolecules that can deliver them specifically to cancer cells, thereby increasing efficacy and reducing side effects. rsc.org
Emerging Antitumor Agents Synthesized Using this compound
| Compound Class | Key Synthetic Step | Target Cancer Cell Lines | Notable Finding | Reference |
|---|---|---|---|---|
| Quinoxaline–arylfuran derivatives (e.g., QW1-24) | Suzuki coupling of the boronic acid with bromo-quinoxaline intermediates | HeLa, PC3, A549, HCT116 | Compound QW12 showed significant inhibitory activity against all four cell lines tested. | mdpi.com |
| Naphthoquinone-furan-2-cyanoacryloyl hybrids (e.g., 5c) | Suzuki coupling of the boronic acid with 2-bromo-1,4-dimethoxynaphthalene | HeLa | Compound 5c inhibited HeLa cell proliferation with an IC₅₀ value of 3.10 µM and induced apoptosis. | nih.gov |
Integration into Advanced Materials and Nanotechnology
The application of this compound is extending into the realm of advanced materials, particularly in the development of organic electronics. Its ability to participate in cross-coupling reactions makes it an ideal component for constructing π-extended heteroarylfuran systems, which are valuable in optoelectronics. chemicalbook.comfishersci.ie
A significant emerging application is in the field of dye-sensitized solar cells (DSSCs). fishersci.ieresearchgate.net In DSSCs, organic dye molecules act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor material. This compound is used as a reactant to build larger, more complex donor-chromophore-anchor (D-C-A) sensitizer (B1316253) molecules. researchgate.net For example, it has been used in the synthesis of diketopyrrolopyrrole (DPP)-based sensitizers, where the furan (B31954) ring is incorporated into the molecular structure to fine-tune the electronic and photophysical properties of the dye, ultimately impacting the solar cell's efficiency. researchgate.net
Future research could explore integrating this furan building block into other advanced materials. For instance, polymers derived from it could possess unique conductive or luminescent properties suitable for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). In nanotechnology, the compound could be used to functionalize nanoparticles, creating hybrid materials with tailored electronic or sensing capabilities.
Sustainable and Green Chemistry Approaches in its Synthesis and Use
Aligning chemical manufacturing with the principles of green chemistry is a critical future direction. For this compound, this involves developing more sustainable synthetic routes and applications that minimize environmental impact. beilstein-journals.org
A key area of research is the use of bio-based feedstocks. Furan compounds, including the parent 2-furaldehyde, can be derived from the dehydration of carbohydrates found in lignocellulosic biomass. researchgate.net Recent work has shown the synthesis of a related nitrogen-rich furfural from N-acetylglucosamine, a monomer derived from chitin, using boric acid as a promoter. wiley.com This points toward a future where the entire carbon backbone of this compound could originate from renewable resources rather than petrochemicals.
Greening the synthesis itself involves replacing hazardous reagents and solvents. Future pathways could employ aqueous biphasic systems, which use water as a solvent and allow for easy catalyst recycling, as has been demonstrated for the carbonylation of related furanic compounds. scribd.com Furthermore, the development of biocatalytic methods, using enzymes to perform the borylation or other transformations under mild, ambient conditions, represents a significant long-term goal. beilstein-journals.org Such enzymatic processes could offer high selectivity and dramatically reduce energy consumption and waste generation compared to traditional synthetic methods.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Formylfuran-5-boronic acid, and what factors influence reaction yields?
- Answer : Two primary methods are documented:
Reaction of 2-furaldehyde diethyl acetal with trimethoxyborane, yielding ~82% product .
Polyacetal synthesis, though specific yields are not reported .
Key factors include solvent choice (e.g., THF for stability), temperature control (to prevent decomposition at 136°C ), and purification steps to address byproducts like anhydrides . Researchers should optimize stoichiometry and use inert atmospheres to minimize boronic acid oxidation.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Answer :
- FTIR : Analyze peaks at ~1700 cm⁻¹ (C=O stretch from formyl group) and ~3200–3400 cm⁻¹ (B–OH vibrations) .
- ¹H-NMR : Look for signals at δ 9.6–10.0 ppm (aldehyde proton) and aromatic protons in the δ 6.5–7.5 ppm range (furan ring) .
- Melting Point : Confirm decomposition at 136°C to assess purity .
Q. How does the reactivity of this compound compare to other boronic acids in Suzuki-Miyaura couplings?
- Answer : The formyl group enhances electrophilicity, enabling faster transmetallation but increasing susceptibility to hydrolysis. Use mild bases (e.g., K₂CO₃) and anhydrous conditions to stabilize the boronate intermediate . Compare reaction rates with control boronic acids lacking the formyl substituent.
Advanced Research Questions
Q. What strategies mitigate instability of this compound in aqueous sensing applications?
- Answer :
- Buffered Systems : Use pH 7–9 to balance boronate ester formation and hydrolysis .
- Protective Groups : Temporarily mask the formyl group (e.g., acetal formation) during aqueous exposure .
- Nanocarriers : Encapsulate the compound in liposomes or polymeric nanoparticles to limit water contact .
Q. How can researchers leverage this compound in dynamic covalent chemistry for self-healing hydrogels?
- Answer : The compound can form reversible imine bonds (via formyl-amine reactions) and boronate esters (via diol interactions). Design dual-crosslinked hydrogels by combining with polyols (e.g., alginate) and amines (e.g., chitosan). Monitor self-healing efficiency via rheology and tensile tests .
Q. How should contradictory results in boronate ester formation studies be analyzed?
- Answer : Discrepancies often arise from:
- Purity Issues : Anhydride byproducts (up to 3% in commercial batches ) compete with diol binding. Purify via recrystallization or column chromatography.
- pH Sensitivity : Optimize buffer conditions (e.g., phosphate vs. Tris) to stabilize ester formation .
- Competing Reactions : Characterize side products via LC-MS or ¹¹B NMR to identify hydrolysis or oxidation pathways.
Q. What methodologies enable the integration of this compound into multicomponent covalent organic frameworks (COFs)?
- Answer : Utilize solvothermal synthesis with diols (e.g., catechol derivatives) and amines (e.g., 1,3,5-triformylphloroglucinol) to create imine- and boronate-linked COFs. Characterize crystallinity via PXRD and porosity via BET analysis .
Data Analysis and Optimization
Q. How can computational modeling guide the design of this compound-based sensors?
- Answer : Perform DFT calculations to predict binding energies with target analytes (e.g., glucose or catecholamines). Compare simulated IR/NMR spectra with experimental data to validate sensor-analyte interactions .
Q. What experimental controls are essential when studying this compound’s fluorescence quenching in bioimaging?
- Answer : Include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
